Indole, 3-((4-ethylpiperidino)methyl)- is a chemical compound with the molecular formula . This compound belongs to the indole family, which is known for its significant biological activities and applications in medicinal chemistry. Indole derivatives are widely studied due to their roles as building blocks in the synthesis of various pharmaceuticals, including anti-cancer agents and neuroactive compounds. The compound's unique structure, featuring an indole ring and a piperidine moiety, contributes to its potential biological activities.
Indole, 3-((4-ethylpiperidino)methyl)- can be classified under the category of heterocyclic compounds, specifically as an indole derivative. The compound is often synthesized for research purposes and is available from various chemical suppliers. Its classification includes:
The synthesis of Indole, 3-((4-ethylpiperidino)methyl)- can be achieved through several methods:
The synthesis often includes steps such as:
Indole, 3-((4-ethylpiperidino)methyl)- features a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is attached via a methylene bridge at the third position of the indole.
The structural representation highlights the connectivity between the indole and piperidine moieties.
Indole derivatives can undergo various chemical reactions, including:
Reactions involving Indole, 3-((4-ethylpiperidino)methyl)- may include:
These reactions can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The mechanism of action for Indole, 3-((4-ethylpiperidino)methyl)- primarily relates to its interactions with biological targets. Indoles are known to interact with various receptors and enzymes, influencing pathways related to:
Research indicates that modifications on the indole ring can enhance or diminish biological activity, emphasizing structure-activity relationships.
Indole, 3-((4-ethylpiperidino)methyl)- exhibits properties typical of organic compounds:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics can provide further insights into its behavior in different environments.
Indole, 3-((4-ethylpiperidino)methyl)- has several scientific uses:
Research continues to explore its potential applications in drug discovery, particularly within oncology and neuropharmacology contexts.
Indole-piperidine hybrids represent a strategically significant class of compounds in modern drug discovery, leveraging the complementary pharmacological properties of both heterocyclic systems. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as a privileged scaffold due to its presence in endogenous biomolecules (serotonin, melatonin) and its capacity for diverse non-covalent interactions with biological targets [5] [9]. Piperidine, a saturated six-membered nitrogen heterocycle, contributes favorable pharmacokinetic properties including enhanced solubility and bioavailability, while its basic nitrogen facilitates target engagement through hydrogen bonding and ionic interactions [6]. The molecular hybridization strategy exemplified by 3-((4-ethylpiperidino)methyl)indole integrates these pharmacophoric elements into a single chemical entity, creating novel compounds with potentially optimized multi-target profiles. This hybrid architecture positions the 4-ethylpiperidine moiety via a methylene linker at the indole's 3-position—a site critically involved in receptor recognition and binding events across numerous target classes [1] [9]. The structural versatility of this core allows extensive exploration of structure-activity relationships (SAR) through modifications at multiple sites: the indole nitrogen (N1), the piperidine nitrogen, the ethyl substituent, and the aromatic ring system [8].
Table 1: Key Indole-Piperidine Hybrids in Therapeutic Development
Compound Class | Representative Structure | Primary Biological Targets | Therapeutic Area | Reference |
---|---|---|---|---|
3-(Piperidinylmethyl)indoles | 3-((4-Ethylpiperidino)methyl)indole | Cholinesterases, β-secretase | Neurodegenerative disorders | [1] |
Indolylarylsulfones | Piperidine-substituted indole-2-carboxamides | HIV-1 reverse transcriptase | Antiviral (HIV) | [8] |
Indole-piperidine amides | Dual AChE/BACE-1 inhibitors (e.g., compound 23a) | AChE, BACE-1 | Alzheimer's disease | [1] |
Pindolol derivatives | Aryloxypropanolamine-linked indole-piperidine | β-adrenergic receptors | Cardiovascular disease | [9] |
N-Benzylpiperidine-indoles | Donepezil-inspired hybrids | Acetylcholinesterase (AChE) | Cognitive enhancement | [1] [4] |
The molecular architecture of 3-((4-ethylpiperidino)methyl)indole confers distinctive advantages for central nervous system (CNS) drug design. The methylene bridge (-CH₂-) linking the indole-3-position to the piperidine ring provides conformational flexibility, enabling optimal spatial orientation for simultaneous interaction with complementary binding pockets. X-ray crystallographic analyses of analogous indole-piperidine hybrids reveal a characteristic V-shaped topology where the dihedral angles between the indole ring system and piperidine moiety typically range between 72–85°, facilitating three-dimensional complementarity with complex binding sites such as enzyme catalytic pockets [10]. This spatial arrangement is critical for dual-targeting compounds like the cholinesterase/β-secretase inhibitors derived from this scaffold, where the indole system engages with the catalytic anionic site (CAS) of acetylcholinesterase (AChE) while the 4-ethylpiperidine moiety extends toward the peripheral anionic site (PAS) [1].
Electronic and steric features significantly influence target affinity and selectivity. The 4-ethyl substituent on the piperidine ring enhances lipophilicity (Log D₇.₄ ≈ 2.0–2.5), promoting blood-brain barrier (BBB) permeability as demonstrated in parallel hybrids through PAMPA-BBB assays showing >90% permeability [1]. Quantum mechanical calculations indicate the protonated piperidine nitrogen (pKₐ ~10.5) forms strong salt bridges with conserved aspartate residues in targets like β-secretase (BACE-1), while the indole nitrogen serves as a hydrogen bond acceptor. Molecular docking studies of structurally similar compounds demonstrate binding energy values ranging from -9.2 to -11.8 kcal/mol against AChE, with key interactions including:
The ethyl substituent's steric bulk at the piperidine 4-position exhibits parabolic SAR—increasing size from methyl to ethyl enhances target affinity, while larger propyl groups diminish activity due to steric clashes. This is exemplified in cholinesterase inhibition assays where ethyl derivatives show Ki values of 0.26–0.46 μM, compared to 1.8–3.2 μM for methyl analogs [1] [6].
Table 2: Impact of Piperidine Substituents on Pharmacological Profiles of 3-(Piperidinylmethyl)indoles
Piperidine Substituent | Lipophilicity (Log P) | AChE Inhibition (Ki, μM) | BACE-1 Inhibition (IC₅₀, μM) | BBB Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|---|
Unsubstituted | 1.95 | 3.42 ± 0.21 | >10 | 8.2 ± 0.9 |
4-Methyl | 2.18 | 1.83 ± 0.17 | 7.6 ± 0.8 | 12.7 ± 1.3 |
4-Ethyl | 2.65 | 0.93 ± 0.08 | 0.46 ± 0.05 | 16.9 ± 1.8 |
4-Propyl | 3.11 | 2.75 ± 0.31 | 1.24 ± 0.12 | 15.3 ± 1.6 |
4-Cyclohexyl | 3.89 | >10 | 3.85 ± 0.41 | 5.2 ± 0.6 |
The development of indole-piperidine hybrids has progressed through three distinct phases, with 3-((4-ethylpiperidino)methyl)indole representing contemporary structural optimization efforts. Phase 1 (1950s–1980s) featured simple molecular combinations primarily in cardiovascular and psychiatric therapeutics. Early hybrids like pindolol—a non-selective β-blocker containing an indole-piperidine core—demonstrated the scaffold's ability to modulate aminergic receptors [9]. These first-generation compounds established foundational SAR but exhibited limited target selectivity and CNS penetration.
Phase 2 (1990s–2010s) witnessed rational structure-based designs addressing complex diseases. The crystallographic elucidation of acetylcholinesterase's active site gorge catalyzed the development of donepezil-inspired hybrids. Researchers systematically replaced donepezil's indanone moiety with indole, yielding compounds like benzimidazole sulfonamide and benzoquinone amine derivatives with dual AChE/BuChE inhibition [1]. Concurrently, antiviral research exploited this scaffold against HIV-1 reverse transcriptase (RT), where indolylarylsulfones (IAS) bearing piperidine substitutions demonstrated low-nanomolar efficacy against resistant strains (EC₅₀ = 6–9 nM) [8]. This era established the critical role of the piperidine's nitrogen atom in forming water-bridged hydrogen bonds with conserved residues (e.g., Lys103 in HIV-RT), significantly improving resistance profiles compared to first-generation NNRTIs.
Phase 3 (2020–present) focuses on multi-target engagement and ADMET optimization. Modern hybrids incorporate 4-alkylpiperidine motifs—specifically the ethyl variant—to balance lipophilicity for CNS penetration and solubility for oral bioavailability. Fragment-based drug discovery enabled strategic incorporation of the 3-((4-ethylpiperidino)methyl)indole subunit into larger pharmacophores, exemplified by dual AChE/BACE-1 inhibitors showing Ki < 0.5 μM against both targets [1]. Contemporary synthetic methodologies, including transition metal-catalyzed hydrogenation and multicomponent reactions, now allow efficient production of enantiomerically pure derivatives [6]. The current pipeline features compounds addressing multifactorial pathologies like Alzheimer's disease through simultaneous modulation of cholinergic, amyloidogenic, and oxidative stress pathways.
Table 3: Historical Milestones in Indole-Piperidine Hybrid Development
Time Period | Therapeutic Focus | Representative Advancements | Key Structural Features |
---|---|---|---|
1960–1980 | Cardiovascular | Pindolol: Early hybrid β-blocker | Aryloxypropanolamine tether to indole-piperidine |
1990–2005 | Neurodegenerative | Donepezil-inspired dual AChE inhibitors | N-Benzylpiperidine linked to indole carbonyl |
2005–2015 | Antiviral | IAS derivatives with piperidine carboxamides (EC₅₀ = 6–9 nM) | Piperidine sulfonamide at indole-2-position |
2015–Present | Multi-target CNS agents | 4-Ethylpiperidine hybrids for dual AChE/BACE-1 inhibition | Optimized 3-((4-ethylpiperidino)methyl) linkage |
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4